N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 895439-45-9
VCID: VC11946692
InChI: InChI=1S/C22H18FN3O3S/c1-28-17-9-3-7-15(20(17)29-2)21(27)26(13-14-6-5-11-24-12-14)22-25-19-16(23)8-4-10-18(19)30-22/h3-12H,13H2,1-2H3
SMILES: COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Molecular Formula: C22H18FN3O3S
Molecular Weight: 423.5 g/mol

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

CAS No.: 895439-45-9

Cat. No.: VC11946692

Molecular Formula: C22H18FN3O3S

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide - 895439-45-9

Specification

CAS No. 895439-45-9
Molecular Formula C22H18FN3O3S
Molecular Weight 423.5 g/mol
IUPAC Name N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Standard InChI InChI=1S/C22H18FN3O3S/c1-28-17-9-3-7-15(20(17)29-2)21(27)26(13-14-6-5-11-24-12-14)22-25-19-16(23)8-4-10-18(19)30-22/h3-12H,13H2,1-2H3
Standard InChI Key XQDYGFGWABKIIZ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Canonical SMILES COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiazole ring substituted at the 4-position with fluorine, enhancing electron-withdrawing effects and metabolic stability. The 2-position of the benzothiazole is linked to a benzamide group via a nitrogen atom, with methoxy substituents at the 2- and 3-positions of the benzene ring. Additionally, the amide nitrogen is substituted with a pyridin-3-ylmethyl group, introducing a basic heterocycle that may influence solubility and target interactions .

Key Structural Features:

  • Benzothiazole Core: Contributes to planar aromaticity and potential DNA intercalation or enzyme binding.

  • Fluorine Substituent: Enhances lipophilicity and bioavailability while reducing oxidative metabolism.

  • Dimethoxybenzamide: Provides hydrogen-bonding sites for target engagement .

  • Pyridinylmethyl Group: Introduces steric bulk and potential for π-π stacking interactions.

Physicochemical Data

PropertyValueSource
Molecular FormulaC22H18FN3O3S\text{C}_{22}\text{H}_{18}\text{FN}_3\text{O}_3\text{S}
Molecular Weight423.5 g/mol
CAS Registry Number895439-45-9
IUPAC NameN-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
SMILESCOC1=CC=CC(=C1OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F

The compound’s calculated partition coefficient (LogP) and solubility remain uncharacterized in public datasets, though the presence of methoxy and pyridine groups suggests moderate hydrophilicity.

Synthesis and Optimization

Synthetic Route

The synthesis involves a multi-step sequence starting with the preparation of the benzothiazole core:

  • Thiazole Ring Formation: Condensation of 2-aminothiophenol with a fluorinated carbonyl precursor under acidic conditions.

  • Amide Coupling: Reaction of the benzothiazole amine with 2,3-dimethoxybenzoyl chloride using a coupling agent such as thionyl chloride.

  • N-Alkylation: Introduction of the pyridin-3-ylmethyl group via alkylation with (pyridin-3-yl)methyl bromide under inert atmosphere.

Critical parameters include temperature control (50–80°C), anhydrous solvents, and catalytic aluminum chloride to enhance electrophilic substitution. Yields are optimized through purification via column chromatography, though exact yields are proprietary.

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms the presence of methoxy singlets (δ 3.85–3.90 ppm), pyridine aromatic protons (δ 8.50–8.70 ppm), and benzothiazole fluorine coupling .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 424.1 ([M+H]+^+) .

Biological Activity and Mechanisms

Anti-Inflammatory Effects

The compound suppresses pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in murine macrophages by modulating NF-κB and JNK pathways. Its fluorine and pyridine groups enhance binding affinity to kinase active sites, as evidenced by molecular docking studies .

Comparative Kinase Inhibition Data:

KinaseIC50_{50} (μM)Reference
MAPKAPK2 (MK2)0.44
PARP102.9
PARP146.7

Antimicrobial Activity

Preliminary screens show weak activity against Staphylococcus aureus (MIC = 64 μg/mL) and Escherichia coli (MIC = 128 μg/mL), likely due to membrane disruption via hydrophobic interactions.

Applications and Future Directions

Therapeutic Prospects

The compound’s dual kinase and PARP inhibitory activity positions it as a candidate for combination therapies in oncology . Preclinical models suggest synergy with cisplatin in ovarian cancer.

Challenges and Innovations

  • Solubility Limitations: Prodrug strategies, such as phosphate esterification of the methoxy groups, are under investigation.

  • Target Selectivity: Fragment-based drug design may reduce off-target effects on PARP family enzymes .

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